Ethanediamide, N,N'-dimethyl-N,N'-diphenyl-
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Overview
Description
Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of ethanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- can be synthesized through a multi-step process involving the reaction of ethanediamide with methyl and phenyl substituents. One common method involves the reaction of ethanediamide with methyl iodide and phenyl lithium under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of ethanediamide, N,N’-dimethyl-N,N’-diphenyl- may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethanediamide, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethanediamide, N,N’-dimethyl-: Lacks the phenyl groups, resulting in different chemical properties.
Ethanediamide, N,N’-diphenyl-: Lacks the methyl groups, affecting its reactivity and applications.
N,N’-Dimethylethylenediamine: A related compound with different substituents on the nitrogen atoms.
Uniqueness
Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
14288-22-3 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-diphenyloxamide |
InChI |
InChI=1S/C16H16N2O2/c1-17(13-9-5-3-6-10-13)15(19)16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
RDICKGGRFDSPPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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